Sulbactam sodium
Overview
Description
Sulbactam sodium is a beta-lactamase inhibitor that is commonly used in combination with beta-lactam antibiotics to combat bacterial infections. It was patented in 1977 and approved for medical use in 1986 . This compound works by inhibiting beta-lactamase, an enzyme produced by bacteria that destroys beta-lactam antibiotics, thereby enhancing the effectiveness of these antibiotics .
Mechanism of Action
Target of Action
Sulbactam sodium primarily targets β-lactamase enzymes produced by bacteria . These enzymes are responsible for the bacterial resistance against β-lactam antibiotics as they can hydrolyze these antibiotics, rendering them ineffective .
Mode of Action
This compound acts as a competitive, irreversible inhibitor of bacterial β-lactamase . It binds to the β-lactamase enzymes, preventing them from breaking down β-lactam antibiotics . This allows the antibiotics to exert their antibacterial effects without being degraded . This compound itself contains a β-lactam ring, which contributes to its weak antibacterial activity by inhibiting PBPs .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis . By inhibiting β-lactamase enzymes and PBPs, this compound prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition disrupts the cell wall biosynthesis, leading to bacterial cell death .
Pharmacokinetics
This compound exhibits pharmacokinetic characteristics similar to those of ampicillin and amoxicillin . Its half-life in humans is approximately 1 hour . In a two-compartment pharmacokinetic model, the apparent volume of distribution for the central compartment is approximately 12 liters . Approximately 75% of a parenteral dose is excreted unchanged in urine .
Result of Action
The primary result of this compound’s action is the restoration of the activity of β-lactam antibiotics against a range of β-lactamase-producing gram-positive and gram-negative bacteria . This is achieved by blocking the enzyme responsible for drug resistance . This compound also has weak intrinsic antibacterial activity against certain bacterial species, including Acinetobacter baumannii .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other antibacterial agents can enhance its efficacy. When used in combination with other antibacterial agents, such as ampicillin, it is used to treat skin and skin structure infections, intra-abdominal infections, and gynecological infections caused by susceptible bacteria . The stability and efficacy of this compound can also be affected by factors such as pH, temperature, and the presence of other substances in the environment.
Biochemical Analysis
Biochemical Properties
Sulbactam sodium interacts with β-lactamase, an enzyme produced by bacteria. It blocks the enzyme responsible for drug resistance by hydrolyzing β-lactams . This interaction is crucial in the role of this compound in biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells, particularly bacterial cells. By inhibiting β-lactamase, it prevents the degradation of β-lactam antibiotics, thereby allowing these antibiotics to exert their effects on bacterial cells . This influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with β-lactamase. This compound acts as a suicide inhibitor of β-lactamase, shielding more potent beta-lactams such as ampicillin . It contains a beta-lactam ring and has weak antibacterial activity by inhibiting penicillin binding proteins (PBP) 1 and 3, but not 2 .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been observed that the repressed central carbon metabolism and related riboflavin metabolism contribute to the resistance of this compound . Increasing reactive oxygen species (ROS) can restore its sensitivity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, the oral LD50 of this compound is >4000 mg/kg in rats and >10,000 mg/kg in mice .
Metabolic Pathways
This compound is involved in the β-lactamase metabolic pathway. It interacts with the β-lactamase enzyme, inhibiting its function and thereby preventing the degradation of β-lactam antibiotics . This interaction can affect metabolic flux and metabolite levels .
Transport and Distribution
This compound exhibits extensive distribution in extracellular fluids and tissues . Its penetration into cerebrospinal fluid is enhanced in the presence of inflamed meninges .
Subcellular Localization
Given its role as a β-lactamase inhibitor, it is likely to be found wherever β-lactamase enzymes are present within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulbactam sodium is synthesized from penicillanic acid sulfone. The synthesis involves the oxidation of penicillanic acid to form sulbactam, followed by the conversion to its sodium salt form . The reaction conditions typically involve the use of oxidizing agents and controlled temperature settings to ensure the stability of the compound.
Industrial Production Methods
In industrial settings, this compound is produced through a series of chemical reactions that include the oxidation of penicillanic acid and subsequent neutralization with sodium hydroxide. The process is optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sulbactam sodium undergoes several types of chemical reactions, including:
Oxidation: The initial synthesis involves the oxidation of penicillanic acid.
Substitution: The conversion to its sodium salt form involves substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Used in the initial synthesis to oxidize penicillanic acid.
Sodium Hydroxide: Used to neutralize the sulbactam and convert it to its sodium salt form.
Major Products Formed
The major product formed from these reactions is this compound itself, which is used in combination with beta-lactam antibiotics to treat bacterial infections .
Scientific Research Applications
Sulbactam sodium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other compounds.
Biology: Studied for its role in inhibiting beta-lactamase and enhancing the effectiveness of beta-lactam antibiotics.
Industry: Utilized in the production of pharmaceutical formulations that require beta-lactamase inhibition.
Comparison with Similar Compounds
Similar Compounds
Clavulanic Acid: Another beta-lactamase inhibitor that is often used in combination with amoxicillin.
Tazobactam: Used in combination with piperacillin to inhibit beta-lactamase.
Uniqueness
Sulbactam sodium is unique in its ability to inhibit beta-lactamase and enhance the effectiveness of beta-lactam antibiotics. Unlike clavulanic acid and tazobactam, this compound has weak antibacterial activity on its own, making it a versatile compound in combination therapies .
Properties
CAS No. |
69388-84-7 |
---|---|
Molecular Formula |
C8H11NNaO5S |
Molecular Weight |
256.23 g/mol |
IUPAC Name |
sodium;(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C8H11NO5S.Na/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;/h5-6H,3H2,1-2H3,(H,11,12);/t5-,6+;/m1./s1 |
InChI Key |
SXKMQCSYTIDQTC-IBTYICNHSA-N |
SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])C.[Na+] |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C.[Na] |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.[Na] |
Appearance |
White Solid |
melting_point |
>244°C (dec.) |
Key on ui other cas no. |
69388-84-7 |
Pictograms |
Irritant; Health Hazard |
Purity |
98% |
Related CAS |
Free Acid: 68373-14-8 |
Synonyms |
(2S,5R)-3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid 4,4-Dioxide Sodium Salt; CP 45899-2; Penicillanic Acid 1,1-Dioxide Sodium Salt; Sodium 1,1-Dioxypenicillanate; Sodium Penicillanate 1,1-Dioxide; Sodium Sulbactam; Sulbactam Sodium; Sulbactam Sodium Salt; Unasyn IM |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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